3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline

5-HT6 receptor Structure-activity relationship Quinoline sulfones

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 866843-17-6) is a synthetic quinoline derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-methylpiperazin-1-yl moiety at position 4. This compound belongs to the broader class of 3-(phenylsulfonyl)quinolines, a scaffold investigated for antagonist activity at serotonin 5-HT6 receptors, a target implicated in cognitive function and CNS disorders.

Molecular Formula C22H25N3O3S
Molecular Weight 411.52
CAS No. 866843-17-6
Cat. No. B2704917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
CAS866843-17-6
Molecular FormulaC22H25N3O3S
Molecular Weight411.52
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
InChIInChI=1S/C22H25N3O3S/c1-3-28-17-9-10-20-19(15-17)22(25-13-11-24(2)12-14-25)21(16-23-20)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
InChIKeyAMRAAFUYUWPOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 866843-17-6): Chemical Class and Structural Context


3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 866843-17-6) is a synthetic quinoline derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-methylpiperazin-1-yl moiety at position 4 . This compound belongs to the broader class of 3-(phenylsulfonyl)quinolines, a scaffold investigated for antagonist activity at serotonin 5-HT6 receptors, a target implicated in cognitive function and CNS disorders [1]. While structurally related 3-(phenylsulfonyl)quinoline analogs with 8-substitution have yielded potent 5-HT6 antagonists with sub-nanomolar affinity, the specific substitution pattern at the 4- and 6-positions distinguishes this compound within the chemotype [1].

Why Generic 3-(Phenylsulfonyl)quinoline Substitution Is Not Advisable for 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline


Within the 3-(phenylsulfonyl)quinoline class, antagonist potency at the 5-HT6 receptor is exquisitely sensitive to the nature and position of substituents. Published structure-activity relationship (SAR) studies demonstrate that shifting a basic nitrogen from the 8-position to the 4-position, or introducing an alkoxy group at the 6-position, can fundamentally alter receptor affinity and selectivity profiles [1]. Consequently, even closely related analogs such as 8-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline or 6-ethoxy-4-(morpholin-4-yl) analogs cannot be assumed to exhibit equivalent target engagement, functional antagonism, or off-target liability without direct comparative data [1]. The absence of such data for this specific 4,6-disubstituted pattern mandates experimental validation rather than generic substitution in any research or procurement workflow.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline


Structural Divergence from Highly Potent 8-Substituted 5-HT6 Antagonist Series

The target compound carries the 4-methylpiperazin-1-yl group at the quinoline 4-position and an ethoxy group at the 6-position. In contrast, the most potent 3-(phenylsulfonyl)quinoline 5-HT6 antagonists described in the literature uniformly feature a hydrogen or secondary amine at the 4-position and a basic amine (dimethylamine or piperazine) at the 8-position, achieving K_i values of 0.3–0.9 nM [1]. No quantitative affinity or functional activity data have been reported for any 4-(4-methylpiperazin-1-yl)-6-alkoxy-3-(phenylsulfonyl)quinoline congener, making the target compound structurally distinct from validated 5-HT6 pharmacophores in an uncharacterized region of SAR space [1].

5-HT6 receptor Structure-activity relationship Quinoline sulfones

Differentiation from 6-Ethoxy-4-(morpholin-4-yl) and 6-Ethoxy-4-(pyrrolidin-1-yl) Analogs via C4 Basic Substituent

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline differs from its closest commercially available analogs—3-(benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline (CAS 866811-81-6) and 3-(benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline (CAS 866811-82-7)—solely in the nature of the cyclic amine at position 4 . The N-methylpiperazine group provides a tertiary basic nitrogen with a pKa of approximately 7.5–8.5, versus the non-basic morpholine oxygen and the secondary pyrrolidine nitrogen (pKa ~10–11), potentially yielding distinct protonation states at physiological pH, differential blood-brain barrier penetration, and altered interactions with aspartate residues in GPCR orthosteric sites [1]. However, no direct experimental comparisons of these three analogs in any biological assay have been published, so all differentiation remains inferential from physicochemical principles rather than measured biological outcomes.

GPCR ligand design Piperazine SAR Physicochemical properties

Absence of Reported Biological Activity vs. Intepirdine (SB-742457) Benchmark

The clinical-stage 5-HT6 antagonist Intepirdine (SB-742457; 3-(benzenesulfonyl)-8-(piperazin-1-yl)quinoline) is a structural comparator that has been extensively characterized with a reported K_i of 1.4–2.2 nM at the human 5-HT6 receptor and >100-fold selectivity over other serotonergic subtypes [1]. By contrast, no peer-reviewed binding, functional, or selectivity data exist for 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline at any receptor, enzyme, or cellular target [2]. The relocation of the piperazine from the 8- to the 4-position, combined with the addition of a 6-ethoxy group, represents a substantial departure from the Intepirdine pharmacophore that precludes any assumption of retained 5-HT6 affinity or selectivity.

5-HT6 antagonist Alzheimer's disease research Selectivity profiling

Appropriate Research and Procurement Scenarios for 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline


Exploratory Medicinal Chemistry and Library Design

This compound may serve as a building block or scaffold-hopping starting point for exploring novel 4,6-disubstituted 3-(phenylsulfonyl)quinoline chemical space, a region of the 5-HT6 pharmacophore not covered by the Ivachtchenko et al. (2015) SAR study [1]. Its distinct substitution pattern offers an opportunity to probe whether relocating the basic amine from the 8-position to the 4-position, in the presence of a 6-alkoxy group, can yield alternative receptor interactions or selectivity profiles. Procurement is justified for diversity-oriented synthesis or fragment-based screening libraries where structural novelty, rather than pre-validated potency, is the selection criterion.

Synthetic Intermediate for Downstream Derivatization

The 4-methylpiperazine moiety provides a handle for further N-alkylation, acylation, or sulfonylation chemistry, while the 6-ethoxy group can be deprotected to a phenol for subsequent functionalization [1]. This makes the compound a potentially useful intermediate for generating focused compound libraries. Procurement for this purpose is reasonable when the downstream chemistry plan explicitly requires this specific substitution pattern.

Negative Control or Inactive Comparator in 5-HT6 Assays (Requires Confirmation)

Based solely on class-level SAR inference—that 4-substitution with a bulky basic group is incompatible with high 5-HT6 affinity as defined by the 8-substituted pharmacophore model [1]—this compound may lack significant 5-HT6 activity. However, this inference must be experimentally confirmed. If verified as inactive, it could serve as a structurally matched negative control for active 8-substituted analogs. Caution: This scenario is entirely hypothetical pending empirical testing and should not be assumed without in-house validation.

Physicochemical Comparator in ADME or Formulation Studies

When benchmarked against its morpholine and pyrrolidine C4-analogs (CAS 866811-81-6 and 866811-82-7), the N-methylpiperazine group confers a distinct protonation state at physiological pH, which can be exploited in comparative solubility, permeability, or microsomal stability studies [2]. Such head-to-head comparisons can generate useful data for medicinal chemistry teams evaluating the impact of C4 basicity on ADME properties within this quinoline sulfone series, provided all analogs are tested under identical conditions.

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.